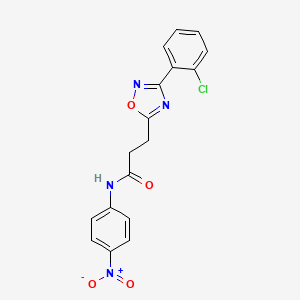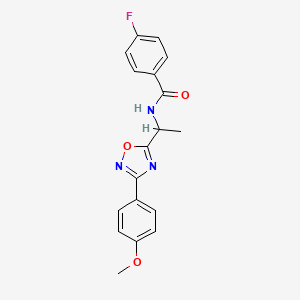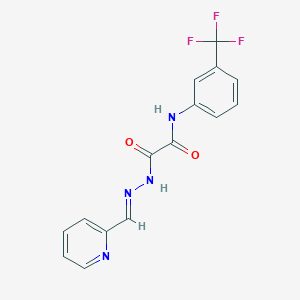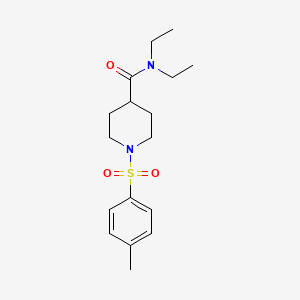
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the inhibition of cancer cell growth. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, the reduction of oxidative stress and inflammation, and the modulation of immune response. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, good solubility, and low toxicity. However, this compound has some limitations, including its limited stability in certain solvents and its low water solubility, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, including the optimization of its synthesis method, the evaluation of its therapeutic potential in animal models and clinical trials, the investigation of its interactions with other drugs and biomolecules, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Furthermore, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with o-toluidine in the presence of p-toluenesulfonic acid and acetic anhydride. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, this compound has exhibited potent anti-microbial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-3-4-7-20(15)25(23(27)21-8-5-11-29-21)14-17-12-16-13-18(28-2)9-10-19(16)24-22(17)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLJISCBTZIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
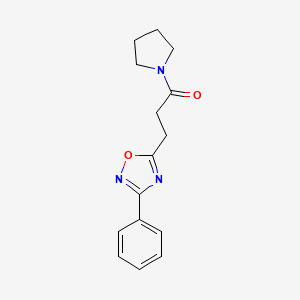

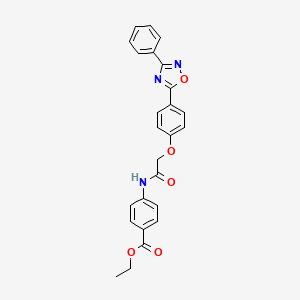
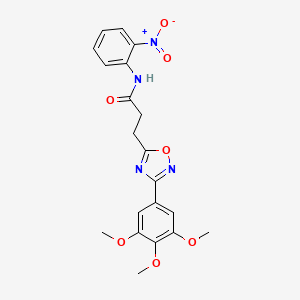
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

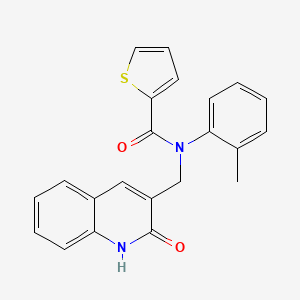
![N-(3-bromophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692108.png)
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
